Harpagoside Exhibits 3.6 kcal/mol Stronger COX-2 Binding Affinity Than Harpagide in Molecular Docking Studies
In silico molecular docking analysis using AutoDock 4.2 with the X-ray crystal structure of COX-2 demonstrated that harpagoside binds to COX-2 with a binding energy of –9.13 kcal/mol, compared to –5.53 kcal/mol for harpagide [1]. The 3.6 kcal/mol lower (more favorable) binding energy indicates substantially stronger enzyme-ligand interaction for harpagoside. Harpagoside interactions within the COX-2 active site were stabilized by 7 hydrogen bonds, whereas harpagide formed 10 hydrogen bonds—suggesting that binding energy differences stem from hydrophobic and van der Waals contributions rather than hydrogen bond count [1].
| Evidence Dimension | COX-2 binding energy (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | Harpagoside: –9.13 kcal/mol |
| Comparator Or Baseline | Harpagide: –5.53 kcal/mol |
| Quantified Difference | ΔΔG = 3.6 kcal/mol (harpagoside more favorable) |
| Conditions | In silico molecular docking; AutoDock 4.2 Lamarckian genetic algorithm; COX-2 X-ray crystal structure; Gasteiger-Marsili partial charges |
Why This Matters
Superior binding energy predicts higher potency in enzyme inhibition assays and supports harpagoside selection as the preferred COX-2 targeting scaffold for lead optimization or mechanism-of-action studies.
- [1] Rahimi A, Razmkhah M, Ashrafi H, Ghavami M, Hajhashemi V. Molecular docking and binding study of harpagoside and harpagide as novel anti-inflammatory and anti-analgesic compound from Harpagophytum procumbens based on their interactions with COX-2 enzyme. Asian Pac J Trop Dis. 2016;6(3):227-231. View Source
